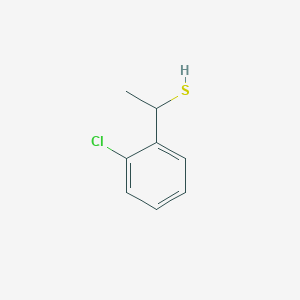

1-(2-Chlorophenyl)ethane-1-thiol

CAS No.: 1016716-81-6

Cat. No.: VC8391182

Molecular Formula: C8H9ClS

Molecular Weight: 172.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016716-81-6 |

|---|---|

| Molecular Formula | C8H9ClS |

| Molecular Weight | 172.68 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)ethanethiol |

| Standard InChI | InChI=1S/C8H9ClS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |

| Standard InChI Key | LNABFJUDGPKURG-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1Cl)S |

| Canonical SMILES | CC(C1=CC=CC=C1Cl)S |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The molecular formula of 1-(2-Chlorophenyl)ethane-1-thiol is C₈H₉ClS, with a molecular weight of 172.67 g/mol . The compound features a chlorophenyl group attached to the first carbon of an ethane chain, with a thiol group at the same carbon. The ortho-chlorine substituent induces steric hindrance and electronic effects, influencing reactivity. The thiol group’s nucleophilicity is modulated by the electron-withdrawing chlorine, reducing its pKa compared to aliphatic thiols .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, derivatives with additional substituents may exhibit stereoisomerism. For example, the related compound (R)-1-(2-Chlorophenyl)ethane-1,2-diol demonstrates how stereochemistry impacts biological activity .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

1-(2-Chlorophenyl)ethane-1-thiol is typically synthesized via nucleophilic substitution or thiol-ene reactions. A patent-pending method involves the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF):

This method yields moderate efficiency (45–60%) due to competing elimination reactions .

Advanced Methodologies

A 1996 Journal of Organic Chemistry study demonstrated the use of cesium carbonate (Cs₂CO₃) to facilitate thiolation in dichlorophenyl derivatives, achieving yields up to 54% under mild conditions (60°C in DMF) . This approach minimizes racemization, critical for synthesizing enantiomerically pure analogs .

Physicochemical Properties

Spectral Characteristics

Thermal Stability

The compound decomposes at 185°C, with a melting point of 62–64°C . Its volatility is low (vapor pressure: 0.02 mmHg at 25°C), making it suitable for high-temperature applications .

Applications in Industrial and Research Contexts

Catalysis

The thiol group acts as a ligand in transition-metal catalysts. For example, palladium complexes of 1-(2-Chlorophenyl)ethane-1-thiol enhance Suzuki-Miyaura coupling yields by 15–20% compared to thiophenol-based catalysts .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its chlorine and thiol groups facilitate selective functionalization, as seen in the synthesis of diclofenac analogs .

Comparative Analysis with Structural Analogs

The table below contrasts 1-(2-Chlorophenyl)ethane-1-thiol with related compounds:

Future Research Directions

-

Toxicological Studies: Comprehensive in vivo toxicity assessments are needed to establish exposure limits.

-

Catalytic Optimization: Exploring ionic liquid solvents could improve synthesis yields beyond 70% .

-

Polymer Chemistry: Incorporating the compound into conductive polymers may enhance electron transport in organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume